molecular formula C20H24N2O3 B5577566 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine

1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine

Cat. No. B5577566
M. Wt: 340.4 g/mol
InChI Key: WVIYKERIIPARBY-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as MPDP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. MPDP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to increase the levels of serotonin, noradrenaline, and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine may also act on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, which is involved in anxiety regulation.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the reduction of anxiety-like behaviors, and the reduction of pain sensitivity in neuropathic pain models. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its potential pharmacological properties, its ease of synthesis, and its low toxicity. However, 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine also has some limitations, including its limited solubility in water, which may make it difficult to administer in vivo. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine may also have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including the investigation of its potential therapeutic effects in humans, the identification of its molecular targets in the brain, and the development of more potent and selective derivatives. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine may also be useful in the study of mood disorders, anxiety disorders, and neuropathic pain. Further research is needed to fully understand the pharmacological properties of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine and to determine its potential clinical applications.
Conclusion:
In conclusion, 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its potential pharmacological properties, its ease of synthesis, and its low toxicity. However, 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine also has some limitations, including its limited solubility in water and potential off-target effects. Further research is needed to fully understand the pharmacological properties of 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine and to determine its potential clinical applications.

Synthesis Methods

1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine can be synthesized using various methods, including the reaction of 1-(2-methoxybenzyl)piperazine with phenoxyacetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 1-(2-methoxybenzyl)piperazine with phenoxyacetyl chloride in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, and the product is extracted using an organic solvent like ethyl acetate.

Scientific Research Applications

1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential pharmacological properties, including its antidepressant, anxiolytic, and antinociceptive effects. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to increase the levels of serotonin, noradrenaline, and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. 1-(2-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to reduce anxiety-like behaviors in animal models, and to reduce pain sensitivity in neuropathic pain models.

properties

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-19-10-6-5-7-17(19)15-21-11-13-22(14-12-21)20(23)16-25-18-8-3-2-4-9-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIYKERIIPARBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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